N-(4-ethoxyphenyl)-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]benzenesulfonamide
Description
N-(4-ethoxyphenyl)-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]benzenesulfonamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the imidazo[1,2-a]pyridine core in the structure makes it a valuable scaffold for drug development and other scientific research applications.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4S/c1-3-30-22-16-14-21(15-17-22)27(32(28,29)23-12-8-5-9-13-23)18-24-19(2)31-25(26-24)20-10-6-4-7-11-20/h4-17H,3,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVYGAFXNNJZSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC2=C(OC(=N2)C3=CC=CC=C3)C)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]benzenesulfonamide typically involves multi-step reactions One common method starts with the reaction of 2-aminopyridine with an appropriate brominated phenyl compound to form the imidazo[1,2-a]pyridine coreThe reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(4-ethoxyphenyl)-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]benzenesulfonamide involves its interaction with specific molecular targets in biological systems. The imidazo[1,2-a]pyridine core can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities and applications.
Benzimidazole derivatives: Similar in structure but with different nitrogen positioning, offering distinct pharmacological properties.
Pyridine derivatives: These compounds have a simpler structure but can serve as precursors for more complex imidazo[1,2-a]pyridine compounds
Uniqueness
The uniqueness of N-(4-ethoxyphenyl)-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]benzenesulfonamide lies in its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the bromophenyl group and the ethylbenzyl moiety enhances its potential as a versatile compound for various scientific applications.
Biological Activity
N-(4-ethoxyphenyl)-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]benzenesulfonamide, with the CAS number 1251616-21-3, is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article provides a detailed overview of its biological activity based on diverse sources, including synthesis methods, mechanisms of action, and relevant case studies.
The compound's molecular formula is with a molecular weight of 448.5 g/mol . Its structure features an ethoxyphenyl group and an oxazole moiety, which are important for its biological interactions.
Research indicates that compounds similar to this compound exhibit their biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition leads to reduced production of pro-inflammatory mediators such as prostaglandins, which are implicated in various inflammatory diseases .
Anti-inflammatory Activity
Studies have demonstrated that this compound possesses significant anti-inflammatory properties. In vitro assays showed that the compound effectively inhibited COX-2 activity. For instance, a related study found maximum COX-2 inhibition at 47.1% when tested at a concentration of 20 μM .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Research has indicated that derivatives containing the oxazole ring often show activity against various bacterial strains. For example, compounds with similar structural motifs were found to inhibit growth against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 25 to 30 µg/mL .
Synthesis and Evaluation
A notable study synthesized various benzenesulfonamide derivatives, including N-(4-ethoxyphenyl)-N-[5-methyl-2-phenyloxazol] derivatives. These were evaluated for their COX inhibitory activity and showed promising results in reducing inflammation in animal models .
In Vivo Studies
In vivo studies involving animal models have demonstrated that administration of this compound can significantly reduce inflammation markers in conditions such as arthritis and colitis. The mechanisms were attributed to the modulation of immune responses and reduction in pro-inflammatory cytokines .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₃₄H₃₄N₂O₄S |
| Molecular Weight | 448.5 g/mol |
| COX Inhibition | 47.1% at 20 μM |
| Antimicrobial Activity | MIC 25–30 µg/mL |
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Step | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Sulfonylation | DMF, K₂CO₃, 80°C, 12 h | 72 | 95 | |
| Oxazole Formation | Acetonitrile, ZnCl₂, 100°C, 8 h | 65 | 90 | |
| Final Purification | Column chromatography (SiO₂) | – | ≥99 |
How is the structure of this compound characterized using spectroscopic and crystallographic methods?
Basic Research Focus
Structural elucidation relies on:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., ethoxyphenyl protons at δ 1.35–1.45 ppm; oxazole protons at δ 6.8–7.2 ppm) .
- X-ray Crystallography : Resolves stereochemistry and confirms sulfonamide bond geometry (bond angles: S–N–C ~115°) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular mass (e.g., m/z 496.1668 [M+H]⁺) .
Advanced Tip : Use dynamic NMR to study conformational flexibility of the oxazole-methyl group in solution .
How can computational models (DFT, MD) predict the reactivity and interaction of this sulfonamide with biological targets?
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., sulfonamide oxygen as H-bond acceptor) .
- Molecular Dynamics (MD) : Simulates binding modes with enzymes (e.g., carbonic anhydrase), highlighting key interactions like π-stacking with phenyl groups .
Q. Table 2: DFT Parameters for Reactivity Analysis
| Parameter | Value | Reference |
|---|---|---|
| HOMO-LUMO Gap | 4.2 eV | |
| Solvation Energy | -35.6 kcal/mol | |
| Partial Charges (S) | +1.24 |
What strategies resolve contradictions in reported biological activities across studies?
Advanced Research Focus
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) arise from:
Q. Methodological Approach :
- Conduct structure-activity relationship (SAR) studies with systematic substituent modifications .
- Standardize assay protocols (e.g., fixed pH, matched cell lines) for cross-study comparability .
What is the role of the oxazole and sulfonamide moieties in the compound’s mechanism of action against specific enzymes?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
